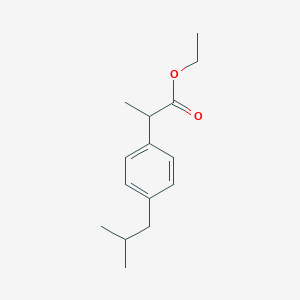

Ethyl 2-(4-isobutylphenyl)propionate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-[4-(2-methylpropyl)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-5-17-15(16)12(4)14-8-6-13(7-9-14)10-11(2)3/h6-9,11-12H,5,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTFUVWJFLDLJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1=CC=C(C=C1)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00961546 | |

| Record name | Ethyl 2-[4-(2-methylpropyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41283-72-1 | |

| Record name | Ethyl α-methyl-4-(2-methylpropyl)benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41283-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibuprofen ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041283721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-[4-(2-methylpropyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(4-isobutylphenyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IBUPROFEN ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFV3GE4AS8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2-(4-isobutylphenyl)propionate

Introduction

Ethyl 2-(4-isobutylphenyl)propionate, the ethyl ester of the widely recognized non-steroidal anti-inflammatory drug (NSAID) ibuprofen, serves as a crucial molecule in pharmaceutical research and development. Its modified physicochemical properties, particularly its increased lipophilicity compared to the parent acid, make it a valuable candidate for alternative drug delivery systems, such as topical and transdermal formulations, aiming to enhance bioavailability and reduce gastrointestinal side effects.[1] This guide provides a comprehensive technical overview of the primary synthetic pathways to this compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of established industrial processes, present detailed experimental protocols, and explore modern, greener alternatives, thereby offering a holistic understanding of the synthesis of this important ibuprofen derivative.

Core Synthesis Strategies: From Isobutylbenzene to Ibuprofen

The synthesis of this compound is fundamentally reliant on the initial production of its parent carboxylic acid, ibuprofen. The two most prominent industrial methods for ibuprofen synthesis are the Boots process and the Boots-Hoechst-Celanese (BHC) process.[2][3] A comparative analysis of these two pathways reveals a compelling narrative of green chemistry principles influencing pharmaceutical manufacturing.

The Traditional Route: The Boots Process

Developed in the 1960s by the Boots Company, this six-step synthesis was the original commercial method for ibuprofen production.[2][4] While historically significant, it is characterized by low atom economy and the use of stoichiometric amounts of hazardous reagents.[5][6]

The synthesis commences with the Friedel-Crafts acylation of isobutylbenzene. This is followed by a series of transformations including a Darzens condensation, hydrolysis, decarboxylation, oxime formation, and finally, nitrile hydrolysis to yield ibuprofen.[2][4]

The Greener Alternative: The BHC Process

In the 1980s, the Boots-Hoechst-Celanese (BHC) Company developed a more environmentally benign, three-step synthesis of ibuprofen.[3][5] This process boasts a significantly higher atom economy and minimizes waste by utilizing catalytic reagents that can be recovered and reused.[3][6] The BHC process also begins with the Friedel-Crafts acylation of isobutylbenzene, but it employs recyclable hydrogen fluoride as the catalyst. The subsequent steps involve the catalytic hydrogenation of the resulting ketone to an alcohol, followed by a palladium-catalyzed carbonylation to afford ibuprofen.[2]

Comparative Analysis of Ibuprofen Synthesis Pathways

The superiority of the BHC process from both an efficiency and environmental standpoint is evident in the following comparison:

| Metric | Boots Process | BHC Process |

| Number of Steps | 6 | 3 |

| Overall Yield | ~40% | ~77% |

| Atom Economy | ~40% | ~77% (approaching 99% with acetic acid recovery) |

| Key Catalyst | Aluminum Chloride (stoichiometric) | Hydrogen Fluoride (catalytic, recyclable), Palladium complex (catalytic), Raney Nickel (catalytic) |

| Primary Byproducts | Aluminum trichloride hydrate, various organic and inorganic salts | Acetic acid (recyclable) |

Final Step to this compound: Esterification

Once ibuprofen is synthesized, the final step to obtain this compound is an esterification reaction. The most common and straightforward method is the Fischer-Speier esterification.

Fischer-Speier Esterification: Mechanism and Protocol

Fischer-Speier esterification involves the reaction of a carboxylic acid (ibuprofen) with an alcohol (ethanol) in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[7] The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of the alcohol is often used, and the water formed as a byproduct is removed.[7]

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.

Experimental Protocols

Protocol 1: Synthesis of Ibuprofen via the BHC Process (Illustrative)

Step 1: Friedel-Crafts Acylation of Isobutylbenzene

-

In a suitable reactor, isobutylbenzene is reacted with acetic anhydride in the presence of anhydrous hydrogen fluoride (HF) as both the catalyst and solvent.

-

The reaction is typically carried out at a controlled temperature to ensure selective para-acylation.

-

Upon completion, the HF is recovered for reuse, and the product, 4'-isobutylacetophenone, is isolated.

Step 2: Catalytic Hydrogenation of 4'-isobutylacetophenone

-

The 4'-isobutylacetophenone is subjected to catalytic hydrogenation using a Raney Nickel or palladium on carbon (Pd/C) catalyst.

-

The reaction is conducted under a hydrogen atmosphere at a specific pressure and temperature until the ketone is reduced to the corresponding alcohol, 1-(4-isobutylphenyl)ethanol.

-

The catalyst is filtered off for reuse.

Step 3: Carbonylation of 1-(4-isobutylphenyl)ethanol

-

The 1-(4-isobutylphenyl)ethanol is carbonylated using carbon monoxide in the presence of a palladium catalyst.

-

The reaction is carried out in an acidic aqueous medium.

-

Upon completion, ibuprofen is isolated and purified.

Protocol 2: Synthesis of this compound via Fischer Esterification

-

In a round-bottom flask equipped with a reflux condenser, dissolve ibuprofen (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by Thin Layer Chromatography).[1]

-

After completion, cool the mixture to room temperature.

-

Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the this compound with a suitable organic solvent (e.g., ethyl acetate).[1]

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.[1]

-

Purify the crude ester by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to yield the pure product.[1]

Visualizing the Synthesis Pathways

Caption: BHC process for ibuprofen followed by esterification.

Modern and Greener Synthetic Approaches

The principles of green chemistry continue to drive innovation in pharmaceutical synthesis. For the production of ibuprofen and its esters, enzymatic catalysis presents a promising alternative to traditional chemical methods.[8]

Enzymatic Esterification

Lipases are enzymes that can catalyze the esterification of carboxylic acids in non-aqueous media.[8] The use of immobilized lipases offers several advantages, including mild reaction conditions, high selectivity, and the potential for enzyme reuse.[9] This approach avoids the use of strong acids and high temperatures, reducing the environmental impact of the synthesis. Research has demonstrated the successful enzymatic synthesis of various ibuprofen esters, showcasing the potential for developing more sustainable manufacturing processes.[10][11]

Caption: Green synthesis via enzymatic esterification.

Conclusion

The synthesis of this compound is a multi-step process that begins with the production of ibuprofen. The evolution from the Boots process to the more efficient and environmentally friendly BHC process for ibuprofen synthesis exemplifies the successful application of green chemistry principles in industrial pharmaceutical production. The final esterification step, commonly achieved through the Fischer-Speier method, can also be approached with greener alternatives such as enzymatic catalysis. For researchers and drug development professionals, a thorough understanding of these synthetic pathways, their underlying mechanisms, and their comparative efficiencies is paramount for the informed development of novel drug formulations and manufacturing processes. The continued exploration of greener and more efficient synthetic routes will undoubtedly play a crucial role in the future of sustainable pharmaceutical development.

References

-

Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media. (n.d.). Retrieved from [Link]

- Enzymatic Hydrolytic Resolution of Racemic Ibuprofen Ethyl Ester Using an Ionic Liquid as Cosolvent. (2016). Molecules, 21(7), 923. doi:10.3390/molecules21070923

-

A facile enzymatic process for the preparation of ibuprofen ester prodrug in organic media. (n.d.). Retrieved from [Link]

-

Synthesis of ibuprofen from benzene. (2018, October 11). The Science Snail. Retrieved from [Link]

-

Ibuprofen Synthesis. (2019, April 11). Synaptic. Retrieved from [Link]

-

Life Cycle Assessment of an Enzymatic Ibuprofen Production Process with Automatic Recycling and Purification. (n.d.). UCL Discovery. Retrieved from [Link]

- Process for making 2-(4-isobutylphenyl)propionic acid and related compounds. (1980). U.S.

- Method for preparing S-ibuprofen and S-ibuprofen ester by biological catalysis. (n.d.).

- Synthesis of Ibuprofen in the Introductory Organic Laboratory. (2011). Journal of Chemical Education, 88(6), 825-828. doi:10.1021/ed100622v

- A Green Chemistry Approach to Ibuprofen Piconol. (2007). Synthetic Communications, 37(15), 2525-2529. doi:10.1080/00397910701451006

-

Synthesis route of Boot's synthesis of ibuprofen. (n.d.). ResearchGate. Retrieved from [Link]

- GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design. (2023). Green Chemistry, 25(5), 1836-1863. doi:10.1039/D2GC03772F

- Synthesis of new ibuprofen hybrid conjugates as potential anti-inflammatory and analgesic agents. (2020). Future Medicinal Chemistry, 12(15), 1369-1386. doi:10.4155/fmc-2020-0109

-

The atom economy (%) for green route of Ibuprofen synthesis and parameters used to calculate him. (n.d.). ResearchGate. Retrieved from [Link]

-

Recent Advances in the Synthesis of Ibuprofen and Naproxen. (n.d.). ResearchGate. Retrieved from [Link]

- Synthesis of Ibuprofen in the Introductory Organic Laboratory. (2011). Journal of Chemical Education, 88(6), 825-828. doi:10.1021/ed100622v

- Application of green chemistry in decreasing adverse effect of (R,S)-ibuprofen. (2015). Folia Medica Copernicana, 3(2), 55-61.

- Ibuprofen: Original Versus Green Synthesis. (2018). The Annals of “Dunarea de Jos” University of Galati.

-

The BHC Company - Synthesis of Ibuprofen. (n.d.). Retrieved from [Link]

-

Synthesis and formulation of ibuprofen pro-drugs for enhanced transdermal absorption. (n.d.). An-Najah National University. Retrieved from [Link]

- Preparation of 2-(4-isobutylphenyl) propionic acid. (1978).

- Method for producing 2-(4-isobutylphenyl)propionic acid. (1983).

- Production of 2-(4-isobutylphenyl)-propionaldehyde. (1987).

-

Ibuprofen – a case study in green chemistry. (n.d.). Retrieved from [Link]

- propionic acid sodium salt enantiomer, (s)-(-)-2-(4-isobutylphenyl). (n.d.). Google Patents.

- Preparation method of ibuprofen. (n.d.).

-

Fischer Esterification. (n.d.). Retrieved from [Link]

-

Synthesis of Ibuprofen. (n.d.). Scribd. Retrieved from [Link]

-

Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved from [Link]

-

The Fischer Esterification. (n.d.). Retrieved from [Link]

-

Synthesis of ethyl α-(p-isobutylpheny)propionate. (n.d.). PrepChem.com. Retrieved from [Link]

-

Isolation And Purification Of Substance By Column Chromatography. (n.d.). ResearchGate. Retrieved from [Link]

-

Ethyl isobutyrate. (n.d.). PubChem. Retrieved from [Link]

- Purification of Organic Compounds by Flash Column Chromatography. (2019). Journal of Visualized Experiments, (148), e59534. doi:10.3791/59534

-

Following a synthetic route. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. staff.najah.edu [staff.najah.edu]

- 2. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]

- 3. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. intechemistry.wordpress.com [intechemistry.wordpress.com]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Enzymatic Hydrolytic Resolution of Racemic Ibuprofen Ethyl Ester Using an Ionic Liquid as Cosolvent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN101104861B - Method for preparing S-ibuprofen and S-ibuprofen ester by biological catalysis - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-(4-isobutylphenyl)propionate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Ethyl 2-(4-isobutylphenyl)propionate, commonly known as Ibuprofen Ethyl Ester, is a significant derivative of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. As an ester, it exhibits distinct physicochemical properties that influence its formulation, delivery, stability, and pharmacokinetic profile. This technical guide provides a comprehensive exploration of these properties, offering field-proven insights and detailed experimental methodologies for their characterization. Our focus is on the causality behind experimental choices and the establishment of self-validating systems for robust analysis.

Chemical Identity and Structure

This compound is the ethyl ester of 2-(4-isobutylphenyl)propanoic acid. The esterification of the carboxylic acid group of ibuprofen to an ethyl ester modifies its polarity and, consequently, its interactions with biological systems and formulation excipients.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | ethyl 2-[4-(2-methylpropyl)phenyl]propanoate |

| Synonyms | Ibuprofen ethyl ester, Ethyl 4-isobutyl-alpha-methylphenylacetate, 2-(4-Isobutylphenyl)propionic acid ethyl ester |

| CAS Number | 41283-72-1[1][2][3] |

| Molecular Formula | C15H22O2[1][3][4] |

| Molecular Weight | 234.34 g/mol [2][3][4] |

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both in vitro and in vivo systems.

Table 2: Core Physicochemical Properties

| Property | Value | Source(s) |

| Physical Form | Solid | [2] |

| Boiling Point | 304.3 °C at 760 mmHg | [4] |

| Density | 0.967 g/cm³ | [4] |

| Flash Point | 103.1 °C | [4] |

| Melting Point | Not definitively reported, expected to be lower than ibuprofen (75-78 °C) | [5] |

| pKa | Not applicable (ester) | |

| LogP (calculated) | 3.55 | [4] |

Melting Point

The melting point is a crucial parameter for the solid-state characterization of a substance, providing insights into its purity and crystalline nature. While some sources describe this compound as a solid, a precise melting point is not consistently reported in the literature.[2] For comparison, the parent compound, ibuprofen, has a melting point range of 75-78 °C.[5] Generally, esterification can disrupt the crystal lattice of the parent carboxylic acid, often leading to a lower melting point.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol outlines a standard and reliable method for determining the melting point range of a solid organic compound.

Caption: Workflow for Melting Point Determination.

Causality in Experimental Choices:

-

Drying the sample: Moisture can act as an impurity, depressing and broadening the melting point range.

-

Fine powder: Ensures uniform heat distribution throughout the sample.

-

Slow heating rate near the melting point: Allows for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Solubility

Solubility is a critical parameter that influences a drug's absorption, distribution, and formulation. Ibuprofen is practically insoluble in water but highly soluble in most organic solvents.[5] Esterification to form this compound is expected to decrease its polarity further, likely reducing its aqueous solubility while maintaining or enhancing its solubility in non-polar organic solvents.

Table 3: Predicted and Known Solubility Profiles

| Solvent | Predicted Solubility of this compound | Known Solubility of Ibuprofen |

| Water | Very low | Practically insoluble |

| Ethanol | Soluble | 66.18 g/100 mL (at 40°C for 90% EtOH)[5] |

| Methanol | Soluble | Soluble |

| Acetone | Soluble | Soluble |

| Dichloromethane | Soluble | Soluble |

Experimental Protocol: Shake-Flask Method for Solubility Determination

This method is a gold-standard technique for determining the equilibrium solubility of a compound in a given solvent.

Caption: Workflow for Solubility Determination.

Expertise & Experience:

-

Excess solid: Ensures that the solution is saturated, a prerequisite for determining equilibrium solubility.

-

Constant temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducibility.

-

HPLC-UV for quantification: Provides a sensitive and specific method for determining the concentration of the dissolved compound.

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and identification of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

δ 7.1-7.3 ppm (m, 4H): Aromatic protons of the disubstituted benzene ring.

-

δ 4.1 ppm (q, 2H): Methylene protons (-O-CH₂-CH₃) of the ethyl group, split by the adjacent methyl group.

-

δ 3.7 ppm (q, 1H): Methine proton (-CH(CH₃)-) of the propionate group, split by the adjacent methyl group.

-

δ 2.4 ppm (d, 2H): Methylene protons (-CH₂-CH(CH₃)₂) of the isobutyl group.

-

δ 1.8 ppm (m, 1H): Methine proton (-CH(CH₃)₂) of the isobutyl group.

-

δ 1.5 ppm (d, 3H): Methyl protons (-CH(CH₃)-) of the propionate group.

-

δ 1.2 ppm (t, 3H): Methyl protons (-O-CH₂-CH₃) of the ethyl group.

-

δ 0.9 ppm (d, 6H): Two methyl groups (-CH(CH₃)₂) of the isobutyl group.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

-

δ 174-175 ppm: Carbonyl carbon of the ester.

-

δ 140-141 ppm: Quaternary aromatic carbon attached to the isobutyl group.

-

δ 137-138 ppm: Quaternary aromatic carbon attached to the propionate group.

-

δ 129-130 ppm: Aromatic CH carbons.

-

δ 127-128 ppm: Aromatic CH carbons.

-

δ 60-61 ppm: Methylene carbon (-O-CH₂-CH₃) of the ethyl group.

-

δ 45-46 ppm: Methine carbon (-CH(CH₃)-) of the propionate group.

-

δ 44-45 ppm: Methylene carbon (-CH₂-CH(CH₃)₂) of the isobutyl group.

-

δ 30-31 ppm: Methine carbon (-CH(CH₃)₂) of the isobutyl group.

-

δ 22-23 ppm: Methyl carbons (-CH(CH₃)₂) of the isobutyl group.

-

δ 18-19 ppm: Methyl carbon (-CH(CH₃)-) of the propionate group.

-

δ 14-15 ppm: Methyl carbon (-O-CH₂-CH₃) of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the following key absorptions:

-

~1735 cm⁻¹ (strong, sharp): C=O stretch of the ester group. This is a key diagnostic peak and is shifted from the ~1710 cm⁻¹ of the carboxylic acid in ibuprofen.

-

~2850-2960 cm⁻¹ (medium-strong): C-H stretching of the alkyl groups.

-

~1610 and ~1460 cm⁻¹ (weak-medium): C=C stretching of the aromatic ring.

-

~1180 cm⁻¹ (strong): C-O stretching of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum would be expected to show:

-

Molecular Ion Peak (M⁺): m/z = 234.

-

Key Fragmentation Peaks:

-

m/z = 189: Loss of the ethoxy group (-OCH₂CH₃).

-

m/z = 161: Loss of the entire ester group (-COOCH₂CH₃).

-

m/z = 119: Benzylic cleavage, loss of the isobutyl group.

-

Stability Profile

The stability of a drug substance is a critical factor in its development and formulation. As an ester, this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield ibuprofen and ethanol.

Degradation Pathway: Hydrolysis

Caption: Primary degradation pathway of this compound.

Forced Degradation Studies:

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

Experimental Protocol: Forced Degradation Study

Caption: Workflow for a Forced Degradation Study.

Authoritative Grounding:

The principles of forced degradation studies are well-established in regulatory guidelines such as the ICH Q1A(R2) "Stability Testing of New Drug Substances and Products". The goal is to achieve 5-20% degradation to ensure that the analytical method is capable of detecting and resolving degradation products from the parent compound.

Conclusion

This technical guide has provided a detailed overview of the core physicochemical properties of this compound. By understanding these properties and the experimental methodologies for their determination, researchers and drug development professionals can make informed decisions regarding formulation, analytical method development, and stability assessment. The esterification of ibuprofen leads to significant changes in its properties, which can be strategically utilized in the design of new drug delivery systems.

References

-

Wikipedia. (n.d.). Ibuprofen. Retrieved January 14, 2026, from [Link]

-

Chemsrc. (2025, August 20). Ethyl 2-(4-isobutylphenyl)propanoate | CAS#:41283-72-1. Retrieved January 14, 2026, from [Link]

-

Veeprho. (n.d.). Ibuprofen Ethyl Ester | CAS 41283-72-1. Retrieved January 14, 2026, from [Link]

Sources

- 1. :: this compound | CAS No.41283-72-1 | SVAK Lifesciences :: [svaklifesciences.com]

- 2. This compound AldrichCPR 41283-72-1 [sigmaaldrich.com]

- 3. Ibuprofen Ethyl Ester - SRIRAMCHEM [sriramchem.com]

- 4. Ethyl 2-(4-isobutylphenyl)propanoate | CAS#:41283-72-1 | Chemsrc [chemsrc.com]

- 5. Ibuprofen - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2-(4-isobutylphenyl)propionate

Introduction

Ethyl 2-(4-isobutylphenyl)propionate, also known as Ibuprofen Ethyl Ester, is a significant derivative of the widely used nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen. Its structural characterization is paramount for researchers in drug development, synthetic chemistry, and quality control to ensure purity, confirm synthesis, and understand its metabolic fate. This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and confirm the molecular structure of this compound. We will delve into the causality behind experimental choices and provide a self-validating interpretation of the spectral data.

The molecular structure of this compound is presented below, with atoms numbered for clarity in the subsequent spectroscopic analysis.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a detailed picture of the molecular structure can be constructed.

Experimental Protocol: NMR Sample Preparation

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation : Weigh approximately 10-20 mg of this compound.[1]

-

Solvent : Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a clean NMR tube.[2] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[2]

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

-

Acquisition : Record the spectrum on a spectrometer with a proton frequency of at least 400 MHz to ensure good signal dispersion.[1] For ¹³C NMR, a higher number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Caption: Standard workflow for NMR spectroscopic analysis.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.

¹H NMR Spectral Data Summary

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 7.20 | d, J ≈ 8.0 Hz | 2H | H2, H6 (Aromatic) |

| b | 7.09 | d, J ≈ 8.0 Hz | 2H | H3, H5 (Aromatic) |

| c | 4.10 | q, J ≈ 7.1 Hz | 2H | H11 (-OCH₂CH₃) |

| d | 3.69 | q, J ≈ 7.2 Hz | 1H | H7 (-CH(CH₃)-) |

| e | 2.45 | d, J ≈ 7.2 Hz | 2H | H14 (-CH₂-isobutyl) |

| f | 1.85 | m | 1H | H15 (-CH(CH₃)₂-isobutyl) |

| g | 1.49 | d, J ≈ 7.2 Hz | 3H | H13 (-CH(CH₃)-) |

| h | 1.21 | t, J ≈ 7.1 Hz | 3H | H12 (-OCH₂CH₃) |

| i | 0.90 | d, J ≈ 6.6 Hz | 6H | H16, H17 (-CH(CH₃)₂) |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (7.0-7.2 ppm): The two doublets at δ 7.20 and 7.09 ppm, each integrating to 2H, are characteristic of a para-substituted benzene ring. The protons H2/H6 are slightly downfield from H3/H5 due to the proximity of the electron-withdrawing propionate group.

-

Ethyl Ester Group: The quartet at δ 4.10 ppm (H11) is due to the two methylene protons of the ethyl group, which are split by the three adjacent methyl protons (n+1 = 3+1 = 4).[3] The corresponding methyl protons (H12) appear as a triplet at δ 1.21 ppm, split by the two methylene protons (n+1 = 2+1 = 3).[3] This quartet-triplet pattern is a classic signature of an ethyl group.

-

Chiral Center (H7): The methine proton at the chiral center (H7) appears as a quartet at δ 3.69 ppm, split by the three protons of the adjacent methyl group (H13).

-

Propionate Methyl Group (H13): The methyl protons attached to the chiral center appear as a doublet at δ 1.49 ppm, split by the single methine proton (H7).

-

Isobutyl Group: The two methylene protons (H14) of the isobutyl group appear as a doublet at δ 2.45 ppm, split by the adjacent methine proton (H15). The methine proton (H15) is a multiplet around δ 1.85 ppm due to coupling with both the methylene protons (H14) and the six protons of the two methyl groups (H16, H17). These two equivalent methyl groups give rise to a doublet at δ 0.90 ppm, integrating to 6H.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment.

¹³C NMR Spectral Data Summary

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 174.5 | C8 (C=O) | Carbonyl carbon, highly deshielded.[4] |

| 140.7 | C4 (Aromatic) | Quaternary aromatic carbon attached to the isobutyl group. |

| 137.9 | C1 (Aromatic) | Quaternary aromatic carbon attached to the propionate group. |

| 129.3 | C3, C5 (Aromatic) | Aromatic CH carbons. |

| 127.2 | C2, C6 (Aromatic) | Aromatic CH carbons. |

| 60.8 | C11 (-OCH₂-) | Methylene carbon attached to oxygen.[5] |

| 45.1 | C7 (-CH-) | Chiral carbon. |

| 45.0 | C14 (-CH₂-) | Methylene carbon of the isobutyl group. |

| 30.2 | C15 (-CH-) | Methine carbon of the isobutyl group. |

| 22.4 | C16, C17 (-CH(CH₃)₂) | Equivalent methyl carbons of the isobutyl group. |

| 18.5 | C13 (-CH(CH₃)-) | Methyl carbon attached to the chiral center. |

| 14.2 | C12 (-CH₂CH₃) | Methyl carbon of the ethyl ester. |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C8): The signal at δ 174.5 ppm is characteristic of an ester carbonyl carbon, which is significantly deshielded.

-

Aromatic Carbons: Four signals are observed in the aromatic region (δ 127-141 ppm). Two of these are for quaternary carbons (C1 and C4) and two are for the protonated carbons (C2/C6 and C3/C5), confirming the para-substitution pattern.

-

Aliphatic Carbons: The remaining signals in the upfield region correspond to the aliphatic carbons of the ethyl and isobutyl groups, as well as the propionate side chain. The carbon attached to the oxygen (C11) is found at δ 60.8 ppm, which is typical for an O-CH₂ group.[5] The other aliphatic carbons appear in the expected regions, with the methyl carbons (C12, C13, C16, C17) being the most shielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Sample Acquisition (Liquid Film)

For a liquid sample like this compound, the neat liquid film method is straightforward and common.

-

Sample Application : Place a drop of the pure liquid sample onto a polished salt plate (e.g., NaCl or KBr).[6]

-

Film Formation : Place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film.[6]

-

Analysis : Place the "sandwich" in the sample holder of the IR spectrometer and acquire the spectrum.

-

Background Scan : A background spectrum of the empty salt plates should be taken prior to the sample scan to subtract any atmospheric or instrumental interferences.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~2960-2870 | C-H stretch | Alkyl (CH₃, CH₂, CH) | Strong |

| ~1735 | C=O stretch | Ester | Strong, Sharp |

| ~1610, ~1515 | C=C stretch | Aromatic Ring | Medium |

| ~1240, ~1180 | C-O stretch | Ester | Strong |

| ~850 | C-H bend | p-disubstituted ring | Strong |

Interpretation of the IR Spectrum:

-

C-H Stretching (2870-2960 cm⁻¹): The strong absorption bands in this region confirm the presence of sp³ hybridized C-H bonds in the alkyl portions of the molecule (isobutyl and ethyl groups).

-

C=O Stretching (~1735 cm⁻¹): A very strong and sharp absorption peak around 1735 cm⁻¹ is the most prominent feature of the spectrum. This is the characteristic stretching vibration of the carbonyl group (C=O) in the ester functional group.[7] Its position indicates a saturated ester.

-

Aromatic C=C Stretching (~1610, ~1515 cm⁻¹): The absorptions in this region are typical for the carbon-carbon stretching vibrations within the benzene ring.

-

C-O Stretching (~1240, ~1180 cm⁻¹): Strong bands in this region are indicative of the C-O single bond stretching vibrations of the ester group.[7]

-

C-H Bending (~850 cm⁻¹): A strong band in this region is characteristic of the out-of-plane C-H bending vibration for a para-disubstituted (1,4-disubstituted) aromatic ring, providing further evidence for the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for volatile and thermally stable compounds like this compound.

-

Sample Preparation : Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection : Inject a small volume (typically 1 µL) of the solution into the GC inlet.

-

Separation : The compound travels through a capillary GC column (e.g., a 30m non-polar column) where it is separated from any impurities based on its boiling point and interaction with the stationary phase. A temperature ramp is typically used for efficient separation.[8]

-

Ionization : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Detection : The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum Fragmentation

The molecular ion ([M]⁺) is expected at m/z = 234, corresponding to the molecular weight of C₁₅H₂₂O₂. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral radicals.

Major Predicted Fragments

| m/z | Ion Structure | Loss |

| 234 | [C₁₅H₂₂O₂]⁺ | Molecular Ion |

| 189 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 177 | [M - C₄H₉]⁺ | Loss of isobutyl radical (α-cleavage) |

| 161 | [M - COOCH₂CH₃]⁺ | Loss of ethyl carboxylate radical |

| 119 | [C₉H₁₁]⁺ | Tropylium-like ion from benzylic cleavage |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

digraph "MS_Fragmentation" { node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];M [label="[M]⁺˙\nm/z = 234", fillcolor="#4285F4"]; subgraph "cluster_frags" { bgcolor="#FFFFFF"; style="filled"; color="#D3D3D3"; F1 [label="[M - C2H5O]⁺\nm/z = 189"]; F2 [label="[M - C4H9]⁺\nm/z = 177"]; F3 [label="[M - COOC2H5]⁺\nm/z = 161"]; F4 [label="[C9H11]⁺\nm/z = 119"]; } M -> F1 [label="- •OC2H5"]; M -> F2 [label="- •C4H9"]; M -> F3 [label="- •COOC2H5"]; F2 -> F4 [label="Rearrangement"];

}

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Interpretation of the Mass Spectrum:

-

Molecular Ion (m/z 234): The presence of the molecular ion peak confirms the molecular weight of the compound.

-

Loss of Ethoxy Group (m/z 189): Cleavage of the C-O single bond in the ester results in the loss of an ethoxy radical (•OCH₂CH₃), leading to a stable acylium ion at m/z 189. This is a very common fragmentation for ethyl esters.

-

Loss of Isobutyl Group (m/z 177): Benzylic cleavage, which is favorable due to the stability of the resulting benzylic radical, leads to the loss of the isobutyl group (•C₄H₉) and the formation of an ion at m/z 177.[9]

-

Loss of the Ester Group (m/z 161): Cleavage of the bond between the aromatic ring and the propionate side chain can result in the loss of the entire ester functionality, giving a fragment at m/z 161.

-

Tropylium-like Ion (m/z 119): Further fragmentation of the m/z 177 ion, or direct fragmentation involving rearrangement, can lead to a stable tropylium-like ion, a common feature in the mass spectra of alkylbenzenes.[9]

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a definitive structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The NMR data elucidates the precise carbon-hydrogen framework and connectivity, the IR spectrum confirms the presence of key functional groups, and the mass spectrum establishes the molecular weight and provides substructural information through its fragmentation pattern. This comprehensive spectroscopic analysis forms a robust and self-validating system for the identification and characterization of this important compound, which is essential for its application in research and development.

References

-

Kintek Solution. (n.d.). How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the H-1 proton NMR spectrum of ethyl ethanoate. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Basic Parameters for GC/MS Analysis. Retrieved from [Link]

-

Chemguide. (n.d.). Interpreting infra-red spectra. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.uoi.gr [chem.uoi.gr]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. kindle-tech.com [kindle-tech.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

Technical Guide: Mechanism of Action of Ethyl 2-(4-isobutylphenyl)propionate Derivatives

Abstract

This technical guide provides an in-depth examination of the mechanism of action for Ethyl 2-(4-isobutylphenyl)propionate and its related derivatives. As an esterified form of ibuprofen, its primary pharmacological activity is rooted in the modulation of the eicosanoid pathway. This document synthesizes current structural, kinetic, and cellular data to present a comprehensive model of its interaction with cyclooxygenase (COX) enzymes. We will detail the core principles of COX inhibition, explore the structural basis for these interactions, and provide validated experimental protocols for researchers to investigate these mechanisms in their own work. The guide is intended to serve as a foundational resource for professionals engaged in the research and development of novel anti-inflammatory therapeutics.

Introduction: The Central Role of Cyclooxygenase Inhibition

This compound is the ethyl ester prodrug of ibuprofen, a cornerstone nonsteroidal anti-inflammatory drug (NSAID).[1] Esterification of ibuprofen's carboxylate group is a common strategy to mask the acidic moiety, which can potentially reduce direct gastric irritation. Upon administration, these ester derivatives are rapidly hydrolyzed by endogenous esterases in the plasma and tissues to release the active parent drug, ibuprofen.[1] Therefore, the mechanism of action of these derivatives is fundamentally the mechanism of ibuprofen itself.

Ibuprofen exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the non-selective, reversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] These enzymes are responsible for the critical first step in the synthesis of prostaglandins (PGs) and thromboxanes from their precursor, arachidonic acid.[4] By blocking this pathway, ibuprofen reduces the production of pro-inflammatory and pyretic mediators, thereby alleviating the symptoms of inflammation and pain.[3][5]

The anti-inflammatory and analgesic properties are largely attributed to the inhibition of COX-2, which is inducibly expressed at sites of inflammation.[6][7] Conversely, the inhibition of the constitutively expressed COX-1 isoform in tissues like the gastric mucosa and platelets is responsible for some of the common side effects, such as gastrointestinal distress.[3][7]

The Arachidonic Acid Cascade and the Site of NSAID Intervention

The physiological response to tissue injury or infection initiates a complex signaling cascade. One of the central pathways is the release of arachidonic acid (AA) from membrane phospholipids by phospholipase A2.[4] Free AA serves as the substrate for the two COX isoforms, which catalyze its conversion into the unstable intermediate, prostaglandin H2 (PGH2).[4][7] PGH2 is then rapidly converted by various tissue-specific isomerases and synthases into a range of bioactive prostanoids, including prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2).[4] These molecules are potent mediators of inflammation, pain, fever, and platelet aggregation.

Ibuprofen and its active derivatives intervene at the very first committed step of this cascade by blocking the active site of both COX-1 and COX-2, preventing the oxygenation of arachidonic acid.[2][8]

Caption: The Arachidonic Acid Cascade and the inhibitory action of Ibuprofen.

Molecular Mechanism: Structural and Kinetic Basis of COX Inhibition

Ibuprofen is classified as a simple, competitive, and rapidly reversible inhibitor of both COX isoforms.[6][9] The active form of the drug, (S)-ibuprofen, accesses the hydrophobic channel of the COX enzyme to reach the active site where arachidonic acid would normally bind.[8][10]

Structural Insights into the Enzyme-Inhibitor Complex

X-ray crystallography studies of ibuprofen bound to both ovine COX-1 and murine COX-2 have been pivotal in elucidating the precise molecular interactions.[6][8][10]

-

Key Interactions: The binding is anchored by critical hydrophilic interactions at the entrance of the active site channel. The carboxylate group of ibuprofen forms a salt bridge (ion pair) with the positively charged guanidinium group of a highly conserved Arginine residue at position 120 (Arg-120).[6][8] It also forms a hydrogen bond with the hydroxyl group of Tyrosine-355 (Tyr-355).[6][8]

-

Hydrophobic Contacts: The isobutylphenyl moiety of ibuprofen extends into the hydrophobic channel, making numerous van der Waals contacts with nonpolar residues that line the active site, further stabilizing the complex.[8]

-

Stereoselectivity: Structural and kinetic studies confirm that the (S)-enantiomer is the more pharmacologically active form, possessing a higher affinity for the active site of both COX isoforms compared to the (R)-enantiomer.[4][8] In vivo, the less active (R)-enantiomer can undergo unidirectional chiral inversion to the active (S)-form via the alpha-methylacyl-CoA racemase enzyme system.[7]

The binding of ibuprofen in this manner physically obstructs the entrance to the catalytic site, competitively preventing access for the substrate, arachidonic acid.[8]

Inhibition Kinetics

Ibuprofen follows a single-step kinetic mechanism, characterized by a rapid and reversible association with the enzyme.[6] This is distinct from some other NSAIDs, like flurbiprofen, which exhibit a more complex, time-dependent inhibition.[6] The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity.

| Compound | Target | IC50 (μM) | Inhibition Type | Source |

| (S)-Ibuprofen | COX-1 | 4 - 19 | Competitive, Reversible | [9][11] |

| (S)-Ibuprofen | COX-2 | ~80 | Competitive, Reversible | [12] |

| Celecoxib | COX-1 | 10 - 16 | Competitive | [11] |

| Celecoxib | COX-2 | 0.003 - 0.006 | Time-dependent | [9][11] |

Note: IC50 values can vary significantly depending on the specific assay conditions, such as substrate concentration and enzyme source.[11][13] As shown, ibuprofen is a non-selective inhibitor, though it demonstrates a somewhat stronger inhibition of COX-1 in many in vitro systems.

COX-Independent Mechanisms

While COX inhibition is the primary mechanism, some research suggests that at higher concentrations, NSAIDs including ibuprofen may exert effects through COX-independent pathways. These are secondary mechanisms and their clinical relevance is still under investigation. Potential pathways include:

-

Nitric Oxide and Radical Scavenging: Ibuprofen has been shown to scavenge certain reactive oxygen and nitrogen species.[4]

-

Endocannabinoid System: Some studies suggest ibuprofen may interact with the endocannabinoid system, potentially by inhibiting the fatty acid amide hydrolase (FAAH) that metabolizes anandamide.[4]

-

Ion Channel Modulation: Certain NSAIDs can directly modulate the activity of various ion channels, an action that appears independent of COX inhibition.[14]

These alternative mechanisms may contribute to the overall pharmacological profile but are not considered the principal drivers of its anti-inflammatory and analgesic effects.

Experimental Protocols for Mechanistic Elucidation

To validate the mechanism of action for novel ibuprofen derivatives, a series of well-established in vitro and cell-based assays are required. These protocols form a self-validating system, moving from purified enzyme interactions to a more physiologically relevant cellular context.

In Vitro Fluorometric COX Inhibition Assay

This assay directly measures the peroxidase activity of purified COX-1 and COX-2 enzymes to determine the IC50 of a test compound. It is a rapid and sensitive method suitable for initial screening.

Principle: The cyclooxygenase reaction has two steps: a bis-oxygenase activity and a peroxidase activity. This assay measures the peroxidase component, which is coupled to a fluorometric probe that generates a fluorescent product. The rate of fluorescence generation is proportional to COX activity.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Reconstitute purified ovine or human recombinant COX-1 and COX-2 enzymes in Assay Buffer. Keep on ice.

-

Prepare a stock solution of the test compound (e.g., this compound derivative) in DMSO. Create a serial dilution series.

-

Prepare solutions of Arachidonic Acid (substrate), a fluorometric probe (e.g., Ampliflu Red), and Heme (cofactor) in Assay Buffer.

-

-

Assay Plate Setup (96-well black plate):

-

Add 80 µL of Assay Buffer to all wells.

-

Add 10 µL of the enzyme solution (COX-1 or COX-2) to appropriate wells.

-

Add 10 µL of the test compound dilution or vehicle (DMSO) to the enzyme-containing wells.

-

Incubate at room temperature for 15 minutes to allow for inhibitor binding.

-

-

Reaction Initiation:

-

Prepare a Reaction Mix containing the probe, Heme, and Arachidonic Acid.

-

Add 20 µL of the Reaction Mix to all wells to start the reaction.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) kinetically over 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Normalize the rates relative to the vehicle control (100% activity).

-

Plot the percent inhibition versus the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Experimental workflow for the in vitro COX inhibition assay.

Cellular Prostaglandin E2 (PGE2) Production Assay

This assay measures the ability of a test compound to inhibit the production of PGE2 in a whole-cell system, providing a more physiologically relevant measure of potency.

Principle: A cell line (e.g., murine macrophages, RAW 264.7) is stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2. The cells then produce prostaglandins, which are secreted into the culture medium. The amount of PGE2 in the medium is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Step-by-Step Methodology:

-

Cell Culture:

-

Culture RAW 264.7 cells in appropriate media (e.g., DMEM with 10% FBS) in a 24-well plate until they reach ~80% confluency.

-

-

Compound Treatment:

-

Pre-treat the cells with various concentrations of the test compound (or vehicle) for 1 hour.

-

-

COX-2 Induction and Stimulation:

-

Add LPS (e.g., 1 µg/mL) to the wells to induce COX-2 expression and stimulate PGE2 production.

-

Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

-

Sample Collection:

-

Carefully collect the cell culture supernatant from each well.

-

Centrifuge briefly to remove any cell debris.

-

-

PGE2 Quantification (ELISA):

-

Perform a competitive ELISA for PGE2 on the collected supernatants according to the manufacturer's protocol (e.g., Cayman Chemical, R&D Systems).

-

Briefly, samples and PGE2 standards are incubated in a plate pre-coated with a capture antibody. A PGE2-horseradish peroxidase (HRP) conjugate is added, which competes with the sample PGE2 for binding.

-

After washing, a substrate for HRP is added, and the color development is measured using a plate reader at 450 nm. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

-

-

Data Analysis:

-

Generate a standard curve using the PGE2 standards.

-

Calculate the concentration of PGE2 in each sample from the standard curve.

-

Plot the percent inhibition of PGE2 production versus the logarithm of the test compound concentration to determine the cellular IC50.

-

Conclusion

The mechanism of action for this compound derivatives is predicated on their in vivo hydrolysis to the active drug, ibuprofen. The therapeutic effects are overwhelmingly derived from the competitive and reversible inhibition of both COX-1 and COX-2 enzymes. This inhibition blocks the conversion of arachidonic acid to pro-inflammatory prostaglandins. A thorough understanding of the structural interactions within the COX active site and the kinetics of this inhibition is essential for the rational design of new anti-inflammatory agents with improved efficacy and safety profiles. The experimental protocols detailed herein provide a robust framework for researchers to characterize the inhibitory potency and mechanism of novel compounds targeting this critical pathway.

References

-

Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, L. J., & Jones, D. A. (2000). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry, 43(15), 2860–2870. [Link]

-

Wikipedia contributors. (2024). Ibuprofen. Wikipedia, The Free Encyclopedia. [Link]

-

Vecchio, A. J., & Malkowski, M. G. (2011). The structure of ibuprofen bound to cyclooxygenase-2. Journal of Structural Biology, 176(3), 328–332. [Link]

-

Prusakiewicz, J. J., Duggan, K. C., Rouzer, C. A., & Marnett, L. J. (2009). Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. Biochemistry, 48(30), 7353–7355. [Link]

-

Malkowski, M. G., & Vecchio, A. J. (2014). The structure of ibuprofen bound to cyclooxygenase-2. PubMed. [Link]

-

Gierse, J. K., Koboldt, C. M., Walker, M. C., Seibert, K., & Isakson, P. C. (1999). Kinetic basis for selective inhibition of cyclo-oxygenases. Biochemical Journal, 339(Pt 3), 607–614. [Link]

-

PharmGKB. (n.d.). Ibuprofen Pathway, Pharmacodynamics. PharmGKB. [Link]

-

Gierse, J. K., Koboldt, C. M., Walker, M. C., Seibert, K., & Isakson, P. C. (1999). Kinetic basis for selective inhibition of cyclo-oxygenases. Portland Press. [Link]

-

Hutt, A. J., & Caldwell, J. (1995). Pharmacokinetic analysis of diethylcarbonate prodrugs of ibuprofen and naproxen. Biopharmaceutics & Drug Disposition, 16(3), 235-243. [Link]

-

News-Medical.Net. (2021). Ibuprofen Mechanism. News-Medical.Net. [Link]

-

Dr. Oracle. (2025). What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)? Dr. Oracle. [Link]

-

PatSnap. (2024). What is the mechanism of Ibuprofen? PatSnap Synapse. [Link]

-

Warner, T. D., & Mitchell, J. A. (2002). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. British Journal of Pharmacology, 135(1), 241–246. [Link]

-

Voronkov, A. V., & Pozdnyakov, D. I. (2018). In Silico Screening of Nonsteroidal Anti-Inflammatory Drugs and Their Combined Action on Prostaglandin H Synthase-1. International Journal of Molecular Sciences, 19(11), 3322. [Link]

-

Laufer, S. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 644, 127-136. [Link]

-

Xu, S., & Toth, E. A. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmacological and Toxicological Methods, 70(2), 159–165. [Link]

-

Kulmacz, R. J. (2005). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology. [Link]

-

Toth, P. T., & Neumann, E. (2019). Cellular actions of non-steroidal anti-inflammatory drugs (NSAIDs) on... ResearchGate. [Link]

-

Chan, T. A., Morin, P. J., Vogelstein, B., & Kinzler, K. W. (1998). Mechanisms underlying nonsteroidal antiinflammatory drug-mediated apoptosis. Proceedings of the National Academy of Sciences, 95(2), 681–686. [Link]

-

Davies, N. M. (1998). Clinical Pharmacokinetics of Ibuprofen. Clinical Pharmacokinetics, 34(2), 101–154. [Link]

-

Tominaga, H., & Nishimura, K. (2023). Evaluation of Pharmacokinetics and Safety with Bioequivalence of Ibuprofen Sustained-Release Capsules of Two Formulations, in Chinese Healthy Volunteers: Bioequivalence Study. Drug Design, Development and Therapy, 17, 1851–1860. [Link]

-

PharmGKB. (n.d.). Ibuprofen Pathway, Pharmacokinetics. PharmGKB. [Link]

-

Takahashi, T., & Ota, S. (2004). Molecular Mechanism for Various Pharmacological Activities of NSAIDS. International Journal of Molecular Sciences, 5(5), 282–304. [Link]

Sources

- 1. Pharmacokinetic analysis of diethylcarbonate prodrugs of ibuprofen and naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. What is the mechanism of Ibuprofen? [synapse.patsnap.com]

- 4. ClinPGx [clinpgx.org]

- 5. droracle.ai [droracle.ai]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ibuprofen - Wikipedia [en.wikipedia.org]

- 8. THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic basis for selective inhibition of cyclo-oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The structure of ibuprofen bound to cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic basis for selective inhibition of cyclo-oxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. In Silico Screening of Nonsteroidal Anti-Inflammatory Drugs and Their Combined Action on Prostaglandin H Synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ethyl 2-(4-isobutylphenyl)propanoate (Ibuprofen Ethyl Ester)

CAS Number: 41283-72-1

Prepared for: Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 2-(4-isobutylphenyl)propanoate, the ethyl ester derivative of the well-known nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen. This document delves into its chemical and physical properties, synthesis, mechanism of action, pharmacokinetic profile, and analytical methodologies. Particular emphasis is placed on its role as a prodrug for topical and transdermal delivery systems, a strategy aimed at mitigating the gastrointestinal side effects associated with oral administration of Ibuprofen.

Chemical Identity and Physicochemical Properties

Ethyl 2-(4-isobutylphenyl)propanoate, also known as Ibuprofen Ethyl Ester, is a lipophilic derivative of Ibuprofen. The esterification of the carboxylic acid moiety of Ibuprofen alters its physicochemical properties, rendering it a promising candidate for formulation into topical and transdermal drug delivery systems.[1][2]

Table 1: Chemical and Physical Properties of Ibuprofen Ethyl Ester

| Property | Value | Reference(s) |

| CAS Number | 41283-72-1 | N/A |

| Molecular Formula | C₁₅H₂₂O₂ | [3] |

| Molecular Weight | 234.33 g/mol | [3] |

| IUPAC Name | ethyl 2-[4-(2-methylpropyl)phenyl]propanoate | N/A |

| Synonyms | Ibuprofen Ethyl Ester, Ethyl 2-(p-isobutylphenyl)propionate, Ethyl 4-isobutyl-α-methylphenylacetate | [4] |

| Calculated logP | 4.2 | [2] |

| Boiling Point | 304.3 °C at 760 mmHg | N/A |

| Density | 0.967 g/cm³ | N/A |

| Appearance | Colorless oil | N/A |

Synthesis and Purification

The synthesis of Ibuprofen Ethyl Ester is typically achieved through an acid-catalyzed esterification of Ibuprofen with ethanol. This reaction masks the free carboxylic acid group responsible for the gastrointestinal irritation associated with the parent drug.[2]

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a general laboratory-scale synthesis of Ibuprofen Ethyl Ester.

Materials:

-

Ibuprofen

-

Absolute Ethanol

-

Concentrated Sulfuric Acid (catalyst)

-

Sodium Bicarbonate solution (for neutralization)

-

Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate (for drying)

-

Silica gel for column chromatography

-

n-Hexane and Ethyl Acetate (for mobile phase)

Procedure:

-

Dissolve Ibuprofen in an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the mixture for a specified time, monitoring the reaction progress using Thin Layer Chromatography (TLC) with a 1:1 ethyl acetate and hexane mobile phase.[1]

-

After the reaction is complete, cool the solution to room temperature.

-

Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the Ibuprofen Ethyl Ester into ethyl acetate using a separatory funnel.[1]

-

Wash the organic phase with water and then dry it over anhydrous magnesium sulfate.[1]

-

Evaporate the solvent using a rotary evaporator to obtain the crude product.

-

Purify the crude Ibuprofen Ethyl Ester using column chromatography on silica gel with a 7:1 n-Hexane to ethyl acetate mobile phase.[1]

-

Characterize the purified product using techniques such as FTIR and NMR spectroscopy.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis and purification of Ibuprofen Ethyl Ester.

Mechanism of Action

As a prodrug, Ibuprofen Ethyl Ester is pharmacologically inactive. Its therapeutic effect is realized after it undergoes hydrolysis in the body to release the active parent drug, Ibuprofen. Ibuprofen is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5]

By inhibiting COX enzymes, Ibuprofen blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The inhibition of COX-2 is primarily responsible for the anti-inflammatory and analgesic effects, while the inhibition of COX-1 in the gastrointestinal tract can lead to the common side effects of NSAIDs.[5] The rationale behind using the ethyl ester prodrug is to bypass the stomach and deliver the drug transdermally, thereby reducing direct contact of the acidic Ibuprofen with the gastric mucosa.[1]

Diagram 2: Mechanism of Action of Ibuprofen

Caption: Ibuprofen inhibits COX enzymes, reducing prostaglandin synthesis.

Pharmacokinetics and Prodrug Concept

The primary application of Ibuprofen Ethyl Ester is as a prodrug for topical or transdermal delivery. This approach aims to achieve localized anti-inflammatory effects while minimizing systemic exposure and the associated gastrointestinal side effects.[1]

Hydrolysis and Activation

For Ibuprofen Ethyl Ester to be effective, it must be hydrolyzed to the active Ibuprofen. This conversion is expected to occur enzymatically in the skin or after absorption into the systemic circulation. Studies on other Ibuprofen esters have shown that they are stable in acidic environments, such as the stomach (pH 1.2), but undergo hydrolysis at physiological pH (7.4) and in the presence of plasma enzymes.[6] The rate of hydrolysis is a critical factor in the design of ester prodrugs, as it determines the rate of drug release and the onset of action.

Pharmacokinetic Profile

Detailed pharmacokinetic studies specifically on Ibuprofen Ethyl Ester are limited. However, studies on other Ibuprofen prodrugs and the parent compound provide valuable insights. Following oral administration of Ibuprofen, it is rapidly absorbed, with peak plasma concentrations reached within 1-2 hours.[5] It is extensively metabolized in the liver and has a half-life of approximately 2 hours.[5]

For a topically applied prodrug like Ibuprofen Ethyl Ester, the key pharmacokinetic considerations are its permeation through the skin, its hydrolysis rate in the skin and systemic circulation, and the resulting plasma concentrations of both the ester and the active drug. The increased lipophilicity of the ethyl ester is expected to enhance skin permeation compared to the more hydrophilic parent drug.[1]

Pharmacokinetic studies in animal models, such as rats and rabbits, have been used to evaluate the disposition of Ibuprofen and its prodrugs.[6][7][8] These studies are essential for determining key parameters like Cmax, Tmax, and bioavailability, which inform the design of effective drug delivery systems.

Analytical Methodologies

The analysis of Ibuprofen Ethyl Ester is crucial for quality control during synthesis and for its quantification in biological matrices during pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose.

HPLC-UV Method for Quantification

A robust reverse-phase HPLC (RP-HPLC) method can be used for the separation and quantification of Ibuprofen Ethyl Ester and Ibuprofen.

Table 2: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with 0.1% phosphoric acid (gradient or isocratic)[8] |

| Flow Rate | 1.0 mL/min[8] |

| Detection | UV at 220 nm or 264 nm[9][10] |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

Sample Preparation from Plasma:

-

To a plasma sample, add an internal standard (e.g., ketoprofen).

-

Precipitate proteins with acetonitrile.

-

Centrifuge to separate the precipitated proteins.

-

Inject the supernatant into the HPLC system.

Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation and confirmation of the synthesized Ibuprofen Ethyl Ester.

-

¹H NMR: The proton NMR spectrum will show characteristic peaks for the ethyl group (a triplet and a quartet), in addition to the aromatic and aliphatic protons of the Ibuprofen moiety.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the ester carbonyl carbon, as well as peaks for the ethyl group carbons and the carbons of the Ibuprofen structure. The presence of these signals confirms the successful esterification.

Safety and Toxicology

The primary motivation for developing Ibuprofen Ethyl Ester as a prodrug is to improve the safety profile of Ibuprofen, particularly by reducing its gastrointestinal toxicity.[1][11]

The toxicology of Ibuprofen is well-documented. The most common adverse effects are gastrointestinal, including dyspepsia, nausea, and the risk of ulceration and bleeding with chronic use.[5] In rare cases, severe skin reactions such as Stevens-Johnson syndrome have been reported.[5]

For Ibuprofen Ethyl Ester, especially in topical formulations, the key safety considerations would be local tolerance, including skin irritation and sensitization. As a prodrug, its systemic toxicity is expected to be similar to or lower than that of Ibuprofen, as the active drug is released gradually. However, specific toxicological studies on the ethyl ester are necessary to fully characterize its safety profile.

Conclusion and Future Directions

Ethyl 2-(4-isobutylphenyl)propanoate (Ibuprofen Ethyl Ester) represents a promising prodrug strategy to enhance the topical and transdermal delivery of Ibuprofen, thereby offering the potential for localized anti-inflammatory and analgesic effects with a reduced risk of systemic side effects. Its increased lipophilicity is advantageous for skin permeation.

Future research should focus on:

-

Optimizing topical formulations to maximize skin penetration and control the release of Ibuprofen.

-

Conducting comprehensive in vivo pharmacokinetic and pharmacodynamic studies to establish the relationship between the applied dose, plasma concentrations, and therapeutic effect.

-

Performing detailed toxicological studies to confirm the safety of topical application, including assessments of skin irritation and sensitization.

-

Investigating the hydrolysis kinetics in human skin and plasma to better predict its in vivo behavior.

By addressing these areas, the full therapeutic potential of Ibuprofen Ethyl Ester as a safer alternative to oral Ibuprofen can be realized for the management of localized pain and inflammation.

References

-

An-Najah Staff. SYNTHESIS AND FORMULATION OF IBUPROFEN PRO-DRUGS FOR ENHANCED TRANSDermal ABSORPTION. Available at: [Link].

- Doshi, A., Samant, S. D., & Deshpande, S. G. (n.d.). Prodrugs of Ibuprofen I: Preparation and Physico-chemical Properties. Indian Journal of Pharmaceutical Sciences.

-

ResearchGate. (2015, August 6). (PDF) Synthesis and formulation of ibuprofen pro-drugs for enhanced transdermal absorption. Available at: [Link].

- Synthesis of the prodrug ibuprofen ~-D-glucopyranoside and its biological evalua- tion as a better moiety than the parent drug. (n.d.).

-

LGC Standards. (n.d.). Synthesis of Ibuprofen Degradation products and impurities Introduction. Available at: [Link].

- Google Patents. (n.d.). EP0434343B2 - Process for preparing ibuprofen and its alkyl esters.

- Google Patents. (n.d.). CN101104861B - Method for preparing S-ibuprofen and S-ibuprofen ester by biological catalysis.

- Shah, A., & Jung, D. (1987). Dose-dependent pharmacokinetics of ibuprofen in the rat. Drug Metabolism and Disposition, 15(2), 151-154.

-

Wikipedia. (n.d.). Ibuprofen. Available at: [Link].

-

Morimoto, T., Fujii, T., Miyoshi, K., Makado, G., Tanimoto, H., Nishiyama, Y., & Kakiuchi, K. (n.d.). This journal is © The Royal Society of Chemistry 2015. Available at: [Link].

-

ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. Available at: [Link].

-

ResearchGate. (n.d.). Physiochemical properties of ibuprofen. Available at: [Link].

-

Cheméo. (n.d.). Chemical Properties of Ibuprofen (CAS 15687-27-1). Available at: [Link].

-

PubMed. (n.d.). The Stereoselective Pharmacokinetics of Ibuprofen Enantiomers in Mice, Guinea Pigs, and Rats. Available at: [Link].

-

ResearchGate. (n.d.). The Pharmacokinetics of Ibuprofen in Humans and Animals. Available at: [Link].

-

PubMed Central. (n.d.). Ibuprofen-induced extensive toxic epidermal necrolysis - a multidisciplinary therapeutic approach in a single case. Available at: [Link].

- Sunaric, S., Petkovic, M., Denic, M., Mitic, S., & Pavlovic, A. (n.d.). DETERMINATION OF IBUPROFEN IN COMBINED DOSAGE FORMS AND CREAM BY DIRECT UV SPECTROPHOTOMETRY AFTER SOLID-PHASE EXTRACTION.

-

PubMed. (n.d.). Dose-dependent pharmacokinetics of ibuprofen in the rat. Available at: [Link].

-

ResearchGate. (2010, August 25). Validation of a liquid chromatographic method for the determination of ibuprofen in human plasma. Available at: [Link].

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link].

-

ResearchGate. (n.d.). Toxic, Genotoxic and Teratogenic Effects of Ibuprofen and its Derivatives. Available at: [Link].

-

PubMed. (n.d.). Pharmacokinetics of the enantiomers of ibuprofen in the rabbit. Available at: [Link].

-

ResearchGate. (n.d.). (PDF) Ibuprofen: Associated adverse drug reactions. Available at: [Link].

-

accessdata.fda.gov. (2012, May 3). 201803Orig1s000. Available at: [Link].

-

Emporia ESIRC. (2017, May 12). Identification and Quantification of Ibuprofen in Blood Using HPLC-UV/Vis. Available at: [Link].

- Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD) A. (2024, May 25).

-

TANZ JOURNAL. (n.d.). UV SPECTROPHOTOMETRIC METHOD OF IBUPROFEN IN PHARMACEUTICAL DOSAGE FORM BY USING MULTIVARIATE CALIBRATION CURVE TECHNIQUE. Available at: [Link].

-

alpaipars. (n.d.). NMR spectroscopy in pharmacy. Available at: [Link].

-

my first 13c-nmr spectrum. (n.d.). Available at: [Link].

Sources

- 1. staff.najah.edu [staff.najah.edu]

- 2. researchgate.net [researchgate.net]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. Ibuprofen - Wikipedia [en.wikipedia.org]

- 5. Effects of age and dose on the pharmacokinetics of ibuprofen in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Stereoselective Pharmacokinetics of Ibuprofen Enantiomers in Mice, Guinea Pigs, and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of the enantiomers of ibuprofen in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ptfarm.pl [ptfarm.pl]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. CN101104861B - Method for preparing S-ibuprofen and S-ibuprofen ester by biological catalysis - Google Patents [patents.google.com]

- 11. Ibuprofen-induced extensive toxic epidermal necrolysis - a multidisciplinary therapeutic approach in a single case - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Profen Synthesis: A Technical Guide to Ethyl 2-(4-isobutylphenyl)propionate as a Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Ibuprofen's Shadow